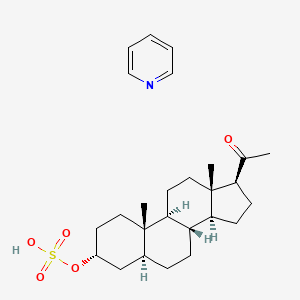

(3alpha)-Allopregnanolone Sulfate Pyridinium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3alpha)-Allopregnanolone Sulfate Pyridinium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₆H₃₉NO₅S and its molecular weight is 477.66. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroprotective and Antidepressant Effects

Studies have elucidated the role of allopregnanolone, a neurosteroid closely related to "(3alpha)-Allopregnanolone Sulfate Pyridinium Salt," in modulating depressive-like behaviors through neurotrophic adaptations. Allopregnanolone's antidepressant-like effects are primarily linked to its capacity to induce neurogenesis, particularly in the hippocampus, and to restore normal levels of brain-derived neurotrophic factor (BDNF), which is critical for neuroplasticity and mood regulation (Almeida, Nin, & Barros, 2020).

Pleiotropic Actions in Stress-related Diseases

The pleiotropic actions of allopregnanolone underpin its potential therapeutic benefits in various stress-related conditions, including depression, PTSD, and neurological disorders. This is due to its modulation of GABA_A receptors, corticotropin-releasing factor (CRF), and pro-inflammatory signaling within the innate immune system and brain, highlighting a broad-spectrum potential in treating stress-induced pathologies (Boero, Porcu, & Morrow, 2019).

Neurogenesis in Neurodegenerative Diseases

Research indicates allopregnanolone's involvement in neurogenesis within the nigrostriatal tract, which is significant for neurodegenerative diseases like Parkinson's Disease (PD) and Alzheimer's Disease (AD). Its neurotrophic properties suggest a pivotal role in the generation of new dopaminergic neurons, offering a potential avenue for therapeutic intervention in these conditions (Wang, 2014).

Regulation of GABAergic and Extrasynaptic Receptors

Allopregnanolone, through its potent modulation of synaptic and extrasynaptic GABA_A receptors, plays a crucial role in regulating neuronal excitability and network excitability. This modulation is essential for understanding its anticonvulsant, anxiolytic, and sedative effects, providing insight into its therapeutic potential across various neuropsychiatric and neurological conditions (Carver & Reddy, 2013).

Therapeutic Potential in Epilepsy

The synthetic analogs of allopregnanolone, such as ganaxolone, represent a novel class of therapeutics for epilepsy, highlighting the neurosteroid's role in seizure management. This underscores the significant potential of targeting neurosteroid pathways for developing new treatments for epilepsy and other seizure disorders (Lattanzi, Riva, & Striano, 2021).

Mécanisme D'action

Target of Action

Pyridinium salts, in general, are known to interact with a wide range of biological targets due to their structural diversity . They have been found in many natural products and bioactive pharmaceuticals .

Mode of Action

Pyridinium salts are known for their diverse reactivity and have been used as precursors for the synthesis of a variety of small molecules . They have been used in the synthesis of pyridinium ionic liquids, pyridinium ylides, and have shown anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities .

Biochemical Pathways

Pyridinium salts have been found to undergo photochemical transformations, leading to the formation of structurally complex motifs . These transformations have extended our understanding of aromatic and heteroaromatic photochemistry .

Result of Action

The transformation of pyridinium salts has been found to result in the formation of structurally complex motifs .

Action Environment

The reactivity of pyridinium salts has been found to change dramatically under different conditions .

Propriétés

IUPAC Name |

[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15+,16-,17+,18-,19-,20-,21+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRONXFCVCNETJP-MQJYZQBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine](/img/structure/B1145926.png)

![6-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145929.png)

![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)